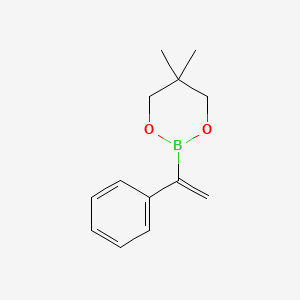

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJLVOQORSGCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674768 | |

| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938080-25-2 | |

| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinyl Boronates in Modern Synthesis

In the landscape of contemporary organic synthesis, organoboron compounds have emerged as indispensable tools, largely due to their remarkable versatility, stability, and functional group tolerance. Among these, vinyl boronate esters are particularly prized intermediates, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on a specific and highly valuable vinyl boronate: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane. The incorporation of the neopentyl glycol protecting group imparts enhanced stability to the boronic acid moiety, making it an ideal reagent for a range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of its synthesis, a detailed examination of its chemical and physical properties, and a practical guide to its application in catalysis, with a particular focus on the rationales behind the methodological choices.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is reliably achieved through the palladium-catalyzed cross-coupling of a suitable vinyl precursor with a diboron reagent, followed by esterification with neopentyl glycol. The neopentyl glycol moiety is strategically employed to confer thermal and chemical stability to the otherwise sensitive vinyl boronic acid.

Core Reaction Principle

The fundamental transformation involves the formation of a carbon-boron bond at the vinylic position. This is typically accomplished via a palladium-catalyzed reaction between a vinyl halide or triflate and a diboron species, such as bis(pinacolato)diboron or bis(neopentyl glycolato)diboron. The subsequent transesterification or direct use of neopentyl glycol during the initial reaction setup yields the target compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

1-bromo-1-phenylethene

-

Bis(neopentyl glycolato)diboron

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-bromo-1-phenylethene (1.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), and potassium carbonate (3.0 mmol).

-

Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst and organoboron reagents, which can be sensitive to oxygen and moisture. Potassium carbonate acts as the base necessary for the catalytic cycle of the Suzuki-Miyaura coupling.

-

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in anhydrous 1,4-dioxane (5 mL). Stir the mixture for 10-15 minutes until a homogeneous solution is formed.

-

Rationale: The pre-mixing of the palladium precursor and the phosphine ligand allows for the in situ formation of the active Pd(0) catalyst, which is essential for the oxidative addition step in the catalytic cycle. Triphenylphosphine serves as a stabilizing ligand for the palladium center.

-

-

Reaction Execution: Add the catalyst solution to the flask containing the reagents. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

-

Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts and the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Rationale: The filtration step removes inorganic byproducts and the heterogeneous catalyst residues. Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any side products.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Properties of this compound

The physical and chemical properties of this vinyl boronate ester are critical to its handling, storage, and reactivity in synthetic applications.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇BO₂ | [1] |

| Molecular Weight | 216.09 g/mol | [1] |

| Appearance | Solid or liquid | |

| Boiling Point | 130 °C at 1 mmHg | [1] |

| CAS Number | 938080-25-2 | [1] |

Chemical Properties and Stability

The neopentyl glycol protecting group confers significant stability to the boronic acid. This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups on the neopentyl backbone favor the cyclic ester formation and increase its resistance to hydrolysis compared to simpler diol esters. However, under specific acidic or basic conditions, the boronate ester can be hydrolyzed to the corresponding boronic acid. This stability profile makes it an ideal reagent that can withstand a variety of reaction conditions before its intended use in a cross-coupling reaction.

Spectroscopic Data

-

¹H NMR:

-

Signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the phenyl protons.

-

Singlets for the vinyl protons.

-

A singlet for the methyl protons of the neopentyl group.

-

A singlet for the methylene protons of the neopentyl group.

-

-

¹³C NMR:

-

Signals in the aromatic region for the phenyl carbons.

-

Signals for the vinylic carbons.

-

A signal for the quaternary carbon of the neopentyl group.

-

A signal for the methyl carbons of the neopentyl group.

-

A signal for the methylene carbons of the neopentyl group.

-

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

General Reaction Scheme

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

Illustrative Protocol: Synthesis of a Stilbene Derivative

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene and water

Procedure:

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), 4-iodoanisole (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) to the tube.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a robust and versatile building block in modern organic synthesis. Its enhanced stability, afforded by the neopentyl glycol protecting group, allows for its effective use in a range of transformations, particularly the Suzuki-Miyaura cross-coupling. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to confidently incorporate this valuable reagent into their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

-

Chemical Entities of Biological Interest (ChEBI). This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Characterization of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a versatile vinyl boronate ester. This compound serves as a critical building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document outlines a detailed synthesis protocol, in-depth analysis of its spectroscopic properties, and practical guidance on its utilization in Suzuki-Miyaura coupling reactions. The information presented herein is intended to equip researchers and professionals in drug discovery and materials science with the necessary knowledge to effectively utilize this valuable reagent.

Introduction

This compound, a neopentyl glycol-protected boronic acid derivative, has emerged as a significant reagent in synthetic organic chemistry. Its structure, featuring a stable 1,3,2-dioxaborinane ring, imparts enhanced stability and handling characteristics compared to the corresponding free boronic acid. This stability is crucial for its application in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The vinyl boronate functionality allows for the stereospecific introduction of a phenylvinyl group, a common motif in various biologically active molecules and functional materials. This guide will delve into the essential aspects of this compound, providing a robust framework for its synthesis, characterization, and application.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a suitable organometallic precursor with a borate ester, followed by esterification with neopentyl glycol. A general and reliable method has been reported in the scientific literature, providing a straightforward route to this valuable reagent.

Causality Behind Experimental Choices

The selection of neopentyl glycol as the protecting group is a deliberate choice driven by its ability to form a stable six-membered cyclic boronate ester. This stability is attributed to the gem-dimethyl group on the C5 carbon of the dioxaborinane ring, which restricts conformational flexibility and shields the boron atom from premature hydrolysis or degradation. This enhanced stability facilitates purification by column chromatography and allows for longer storage times.

Detailed Synthesis Protocol

The following protocol is adapted from established literature procedures.

Materials:

-

(1-Bromovinyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Neopentyl glycol

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (1-bromovinyl)benzene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is slowly added n-butyllithium (1.1 equivalents).

-

The resulting solution is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-phenylvinylboronic acid.

-

The crude boronic acid is dissolved in a mixture of diethyl ether and hexanes.

-

Neopentyl glycol (1.1 equivalents) is added, and the mixture is stirred at room temperature for 12 hours, during which time a white precipitate may form.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield this compound as a solid or liquid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇BO₂ | |

| Molecular Weight | 216.09 g/mol | |

| CAS Number | 938080-25-2 | |

| Appearance | Solid or liquid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence of the phenyl, vinyl, and neopentyl glycol moieties.

¹H NMR (Proton NMR):

-

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.6 ppm) corresponding to the five protons of the phenyl group.

-

Vinyl Protons: Two distinct singlets or narrow doublets in the olefinic region (typically δ 5.5-6.5 ppm) for the two geminal vinyl protons.

-

Neopentyl Methylene Protons: A singlet (or two doublets due to hindered rotation) in the upfield region (typically δ 3.6-3.8 ppm) corresponding to the four protons of the two CH₂ groups of the neopentyl glycol backbone.

-

Neopentyl Methyl Protons: A singlet in the upfield region (typically δ 0.9-1.1 ppm) corresponding to the six protons of the two methyl groups.

¹³C NMR (Carbon NMR):

-

Phenyl Carbons: Several signals in the aromatic region (typically δ 125-140 ppm). The ipso-carbon attached to the vinyl group will have a distinct chemical shift.

-

Vinyl Carbons: Two signals in the olefinic region (typically δ 110-150 ppm). The carbon attached to the boron atom will be significantly deshielded.

-

Dioxaborinane Carbons: A signal for the quaternary carbon of the neopentyl glycol (typically δ 30-35 ppm) and a signal for the methylene carbons (typically δ 70-75 ppm).

-

Neopentyl Methyl Carbons: A signal in the aliphatic region (typically δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 216 or 217, respectively. Characteristic fragmentation patterns would involve the loss of the phenylvinyl group or fragments from the neopentyl glycol moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

C-H stretching (aromatic and vinyl): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (vinyl and aromatic): ~1600-1650 cm⁻¹

-

B-O stretching: A strong, characteristic band around 1300-1350 cm⁻¹

-

C-O stretching: ~1000-1100 cm⁻¹

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of substituted styrenes and other complex molecules. Its stability and ease of handling make it a preferred reagent over the corresponding boronic acid.

Rationale for Use in Cross-Coupling

The neopentyl glycol boronate ester serves as a robust and reliable source of the 1-phenylvinyl nucleophile in the palladium-catalyzed cross-coupling cycle. The stability of the boronate ester ensures a controlled release of the organoboron species during the transmetalation step, often leading to higher yields and cleaner reactions compared to using the more reactive and less stable boronic acid.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel are added the aryl bromide, this compound, palladium catalyst, and base.

-

The vessel is sealed and purged with an inert gas.

-

The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

-

The mixture is washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired coupled product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is classified as causing serious eye irritation. In case of contact with eyes, rinse cautiously with water for several minutes. Store the compound in a tightly sealed container under an inert atmosphere at 2-8°C.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability due to the neopentyl glycol protecting group makes it a superior alternative to the corresponding free boronic acid for applications in Suzuki-Miyaura cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, detailed its key spectroscopic characteristics, and offered a practical protocol for its use in C-C bond formation. The information contained herein is intended to empower researchers to confidently and effectively utilize this important synthetic building block in their endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

Visualizations

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

-

Takaya, J.; Tadami, S.; Ukai, K.; Iwasawa, N. Copper(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters. Org. Lett.2008 , 10 (13), 2697–2700. [Link]

-

PubChem. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. [Link]

-

Reagentia. This compound. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane CAS number 938080-25-2

An In-depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 938080-25-2), a versatile and increasingly important organoboron reagent in modern synthetic chemistry. This document delves into the compound's physicochemical properties, synthesis, and stability, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and troubleshooting strategies are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic building block for the construction of complex molecular architectures.

Introduction: A Stable and Versatile Vinylboron Source

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of complex molecules from simpler precursors.[1] Among the myriad of methods developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and the low toxicity of its boron-based reagents.[2][3][4] This reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7]

Vinylboronic acids and their esters are particularly valuable partners in these couplings, allowing for the direct installation of a vinyl group.[1] However, free boronic acids can be prone to instability, including protodeboronation, which can complicate their isolation, purification, and storage.[2][8] To mitigate these challenges, boronic acids are often converted into more stable ester derivatives. While pinacol esters are common, neopentyl glycol esters, such as this compound, offer an advantageous balance of enhanced stability and sufficient reactivity.[8][9] The bulky 5,5-dimethyl substitution on the 1,3,2-dioxaborinane ring provides steric shielding to the boron center, significantly improving its bench stability and simplifying handling without compromising its ability to participate in the catalytic cycle.[5]

This guide will explore the synthesis and practical application of this robust vinylboron reagent, providing the necessary framework for its successful implementation in research and development settings.

Physicochemical Properties, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of organoboron reagents.

Compound Properties

| Property | Value | Source |

| CAS Number | 938080-25-2 | [10][11] |

| Molecular Formula | C₁₃H₁₇BO₂ | [12] |

| Molecular Weight | 216.09 g/mol | [11] |

| Appearance | Solid or liquid | [11] |

| Purity | Typically ≥98% | [11] |

| InChI Key | HNJLVOQORSGCLB-UHFFFAOYSA-N | [11] |

| SMILES | C=C(B1OCC(C)(C)CO1)C2=CC=CC=C2 | [10] |

Safe Handling and Storage

Organoboron compounds, while generally stable, require specific handling procedures to prevent degradation.[13]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures under -20°C.[11] This minimizes oxidation and hydrolysis. For long-term storage, keeping containers off the floor and away from heat and humidity is recommended.[14]

-

Handling: As with most chemical reagents, handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid contact with water, strong acids, and strong oxidizing agents.[16]

-

Stability: The neopentyl glycol ester imparts significant stability compared to the corresponding free boronic acid.[8] Samples have been stored for over a year without significant decomposition.[16] However, prolonged exposure to atmospheric moisture can lead to slow hydrolysis back to the boronic acid.[9]

Synthesis and Characterization

The most common and direct route to this compound is through the esterification of the corresponding boronic acid with neopentyl glycol.

Synthetic Workflow

The synthesis involves a dehydration reaction between 1-phenylvinylboronic acid and neopentyl glycol, typically driven by the azeotropic removal of water.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jocpr.com [jocpr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 9. orgsyn.org [orgsyn.org]

- 10. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 11. This compound | 938080-25-2 [sigmaaldrich.com]

- 12. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. borax.com [borax.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a versatile organoboron compound. The document details its physicochemical properties, synthesis, and characterization, with a particular focus on its applications in organic synthesis and drug discovery. Serving as a technical resource, this guide offers in-depth protocols and scientific insights for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Core Properties and Molecular Structure

This compound is an organoboron compound featuring a dioxaborinane ring substituted with a 1-phenylvinyl group. The neopentyl glycol backbone of the dioxaborinane ring provides significant steric bulk, which enhances the compound's stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H17BO2[1] |

| Molecular Weight | 216.09 g/mol [2] |

| CAS Number | 938080-25-2[1][2] |

| Appearance | Solid or liquid[2] |

| Purity | ≥98%[2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the reaction of a phenylvinyl organometallic reagent with a suitable boronic ester precursor. A common route is the reaction of 1-phenylvinylmagnesium bromide with 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, a solution of 1-bromostyrene in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings in anhydrous THF. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Reaction with Boronic Ester: The freshly prepared Grignard reagent is cooled to 0°C and a solution of 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality in Experimental Design: The choice of the Grignard reagent provides a nucleophilic source of the 1-phenylvinyl group. The dioxaborinane precursor is chosen for its stability and the ease with which the isopropoxy group is displaced. The anhydrous conditions are critical to prevent the quenching of the highly reactive Grignard reagent and hydrolysis of the boronic ester.

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the vinyl protons, aromatic protons of the phenyl group, and the methyl and methylene protons of the neopentyl glycol moiety. |

| ¹³C NMR | Resonances for the vinylic carbons, aromatic carbons, the quaternary and methyl carbons of the neopentyl group, and the carbon of the dioxaborinane ring. |

| FT-IR | Characteristic absorption bands for C=C stretching (aromatic and vinyl), C-H stretching (aromatic and aliphatic), and B-O stretching.[3] |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight. |

Applications in Drug Discovery and Organic Synthesis

Organoboron compounds, particularly boronic acid esters, are pivotal reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many pharmaceutical agents.

This compound serves as a versatile building block for introducing the 1-phenylvinyl moiety into various molecular scaffolds. This is particularly valuable in drug discovery, where the synthesis of novel analogs of existing drugs or the construction of complex lead compounds is often required. The stability and reactivity of the dioxaborinane make it a preferred reagent in many synthetic applications.

Caption: Generalized Suzuki-Miyaura Cross-Coupling Reaction.

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture and air.[2]

-

Fire Safety: The compound may be flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

References

-

Vertex AI Search. (n.d.). 5,5-dimethyl-2-(1-phenylvinyl)[1][2][7]dioxaborinane - 938080-25-2 - Organoboron compounds. Retrieved from

- Sigma-Aldrich. (n.d.). This compound.

- BLDpharm. (n.d.). 2-(1-Phenylvinyl)-1,3,2-dioxaborinane.

- Chem-Impex. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

- PubChem. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.

- Safety Data Sheet. (2025, May 1).

- BIQ Materials. (n.d.). Safety Data Sheet.

- Reagentia. (n.d.). This compound (1 x 250 mg).

-

Vertex AI Search. (n.d.). 5,5-dimethyl-2-propenyl[1][2][7]dioxaborinane - Structure, Synthesis, Properties. Retrieved from

- ChemScene. (n.d.). 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane.

- ECHEMI. (n.d.). 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane SDS, 911482-75-2 Safety Data Sheets.

- Hertkorn, N., et al. (2013).

- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, α-Amylase and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide.

- PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.

Sources

- 1. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]

- 2. This compound | 938080-25-2 [sigmaaldrich.com]

- 3. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C12H17BO2 | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. biqmaterials.com [biqmaterials.com]

- 6. echemi.com [echemi.com]

- 7. 415727-02-5|2-(1-Phenylvinyl)-1,3,2-dioxaborinane|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Reactivity of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

Foreword: Unveiling the Potential of a Versatile Vinyl Boronate Ester

In the landscape of modern synthetic organic chemistry, the quest for robust, efficient, and highly selective reagents is perpetual. Among the vast arsenal of tools available to the contemporary chemist, organoboron compounds, particularly boronic acids and their derivatives, have carved out an indispensable role. This guide focuses on a specific, yet highly promising reagent: 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane . This molecule, a neopentyl glycol ester of 1-phenylvinylboronic acid, offers a unique combination of stability and reactivity, making it a valuable asset in the synthesis of complex organic architectures.

This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It aims to provide a comprehensive understanding of the core reactivity of this vinyl boronate ester, with a particular emphasis on its application in palladium-catalyzed cross-coupling reactions. We will delve into its synthesis, structural attributes, mechanistic nuances of its reactivity, and practical, field-proven insights into its application.

Compound Profile: this compound

Before exploring its reactivity, it is essential to understand the fundamental properties of this reagent.

| Property | Value |

| Chemical Name | This compound |

| Alternate Names | 1-Phenylvinylboronic acid, neopentyl glycol ester |

| CAS Number | 938080-25-2[1][2] |

| Molecular Formula | C₁₃H₁₇BO₂[1] |

| Molecular Weight | 216.09 g/mol |

| Appearance | Typically a white to off-white solid |

The neopentyl glycol protecting group is a key feature of this molecule. This bulky, cyclic diether imparts significant stability to the boronic acid moiety, rendering the compound resistant to the protodeboronation that can plague unprotected boronic acids, especially under basic aqueous conditions.[3] This enhanced stability allows for easier handling, purification, and storage, and it facilitates anhydrous reaction conditions which can be advantageous in certain synthetic transformations.[3]

Synthesis of this compound: A Practical Approach

Experimental Protocol: Synthesis via Esterification

This procedure involves the condensation of 1-phenylvinylboronic acid with neopentyl glycol, with the removal of water to drive the reaction to completion.

Materials:

-

1-Phenylvinylboronic acid

-

Neopentyl glycol (1.1 equivalents)

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenylvinylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

-

Solvent Addition: Add toluene to the flask to create a suspension.

-

Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene.

-

Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the esterification forward.

-

Monitoring: Continue refluxing until no more water is observed to be collecting in the trap.

-

Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with deionized water to remove any unreacted neopentyl glycol.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of the reactivity of this compound lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of complex molecular frameworks, and vinyl boronic esters are particularly valuable for the synthesis of substituted alkenes.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. For efficient coupling, aryl or vinyl halides or triflates are commonly used.

-

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex. The neopentyl glycol ester of 1-phenylvinylboronic acid participates in this step, transferring the 1-phenylvinyl group to the palladium(II) complex. The use of neopentyl glycol esters can be particularly advantageous in anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK), which can lead to rapid and homogeneous reactions.[4]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Vinyl) from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.

-

Catalyst and Ligand: The choice of palladium catalyst and its associated ligands is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, P(t-Bu)₃), are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[5][6]

-

Base: The base plays a multifaceted role. It is essential for the formation of the active boronate species required for transmetalation. The choice of base can influence reaction rates and yields. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and for anhydrous conditions, alkoxides like potassium trimethylsilanolate (TMSOK).[4][5] The stability of the neopentyl glycol boronic ester allows for the use of a wider range of bases without significant degradation of the reagent.

-

Solvent: The solvent system must be capable of dissolving the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used with inorganic bases. The use of neopentyl glycol esters is particularly amenable to anhydrous, homogeneous conditions in ethereal solvents.[3]

A Representative Experimental Protocol

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is designed as a self-validating system, where careful execution should lead to reproducible results.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Dioxane/Water 4:1 mixture)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the flask.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Sources

- 1. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. orgsyn.org [orgsyn.org]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

An In-Depth Technical Guide to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: Stability, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Neopentyl Glycol Protected Vinyl Boronates

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand as indispensable tools. Among these, boronic acids and their derivatives are workhorses for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids, especially vinyl boronic acids which are prone to protodeboronation, presents significant challenges in their handling, purification, and storage.[1]

This guide focuses on 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane , a neopentyl glycol protected boronic ester of 1-phenylvinylboronic acid. The strategic use of neopentyl glycol as a protecting group imparts enhanced stability to the boronic acid moiety, facilitating its isolation, purification, and long-term storage.[2][3] This increased stability makes it a valuable reagent in multi-step syntheses where the boronic acid functionality needs to be carried through various reaction conditions.[4][5] This document will provide a comprehensive overview of the stability, safe handling, and practical applications of this versatile reagent, with a focus on empowering researchers to confidently and effectively incorporate it into their synthetic workflows.

Chemical Properties and Stability Profile

Molecular Structure and Properties:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Phenylvinylboronic acid, neopentyl glycol ester |

| CAS Number | 938080-25-2[6] |

| Molecular Formula | C₁₃H₁₇BO₂[6] |

| Molecular Weight | 216.08 g/mol [6] |

| Appearance | Solid or liquid |

Stability Considerations:

The neopentyl glycol protecting group significantly enhances the hydrolytic stability of the boronic acid compared to its pinacol ester counterpart.[2] This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl group on the neopentyl backbone constrains the conformation of the six-membered dioxaborinane ring, sterically hindering the approach of water to the boron center.

Thermal Stability: Vinyl boronic esters can be susceptible to thermal degradation.[7][8] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not published, it is advisable to avoid unnecessarily high temperatures during synthesis, purification, and storage. Decomposition may lead to polymerization or the formation of other byproducts.[4]

Air and Moisture Sensitivity: Like most organoboron compounds, this compound should be considered sensitive to air and moisture.[9] Oxidation of the carbon-boron bond can occur, and hydrolysis has been discussed. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial to maintain the integrity of the reagent.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with organoboron reagents.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

-

Protective Clothing: A flame-resistant lab coat should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Storage:

For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9] It is recommended to store the compound in a cool, dry, and dark place. A freezer is often the preferred storage location.

Quenching and Disposal:

Unused or residual amounts of the reagent must be quenched safely. This can be achieved by slowly adding the material to a stirred mixture of a protic solvent like isopropanol, followed by the cautious addition of water. The quenching process should be performed in a fume hood, and appropriate PPE should be worn. Dispose of the resulting mixture in accordance with local regulations.

Synthesis and Purification

While a specific, validated protocol for the synthesis of this compound is not extensively detailed in peer-reviewed literature, a general and reliable method involves the esterification of 1-phenylvinylboronic acid with neopentyl glycol.[6] The following is an adapted, step-by-step methodology based on established procedures for the synthesis of neopentyl glycol boronic esters.[10]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Phenylvinylboronic acid

-

Neopentyl glycol

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 1-phenylvinylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

-

Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.

-

Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected.

-

Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. The increased stability of the neopentyl glycol ester facilitates purification by chromatography.[11]

Caption: General workflow for the synthesis of this compound.

Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the phenyl, vinyl, and neopentyl glycol protons.

-

¹³C NMR: Will confirm the carbon framework of the molecule.

-

¹¹B NMR: A broad singlet is expected, with a chemical shift indicative of a trigonal boronic ester.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O and C=C bonds.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of substituted styrenes and other complex molecules. The vinyl boronate moiety allows for the formation of a new carbon-carbon bond at the vinylic position.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active pre-catalyst. |

| Poorly degassed solvent | Ensure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles. | |

| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. | |

| Protodeboronation of the starting material | Presence of water and strong base | Use anhydrous conditions and a milder base such as K₂CO₃ or KF.[12] |

| Homocoupling of the boronic ester | Presence of oxygen | Ensure the reaction is run under a strict inert atmosphere.[13] |

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its enhanced stability, conferred by the neopentyl glycol protecting group, makes it a superior alternative to the free boronic acid or its pinacol ester in many applications. By understanding its stability profile and adhering to the proper handling and reaction protocols outlined in this guide, researchers can effectively leverage this reagent to construct complex molecular architectures with greater efficiency and reliability. The continued development and application of such well-designed reagents will undoubtedly continue to drive innovation in the fields of drug discovery and materials science.

References

- Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1292–1295.

- Duncton, M. A. J. (2020).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

- Cammidge, A. N., & Crepy, K. V. L. (2004). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 126(44), 14498–14507.

-

Wikipedia. (2023, December 14). Neopentyl glycol. Retrieved January 4, 2026, from [Link]

-

Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved January 4, 2026, from [Link]

-

Sarpong, R. (2016, November 22). Common Standard Operating Procedure. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal TGA and DSC analysis of the prepared (A1-A3) and (B1-B3) terpolymers. Retrieved January 4, 2026, from [Link]

- Lloyd-Jones, G. C., & Ball, L. T. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17043–17056.

-

Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved January 4, 2026, from [Link]

-

Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved January 4, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 4, 2026, from [Link]

- Bull, J. A., & Davidson, M. G. (2010).

- Silva, F., & Ferreira, R. J. (2020).

- Palmer, H. B. (1977). U.S. Patent No. 4,038,329. Washington, DC: U.S.

- Maciejewski, H., & Szulc, M. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(16), 4945.

-

Sun, R. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. Retrieved January 4, 2026, from [Link]

-

Jiuan Chemical. (n.d.). What are the uses of neopentyl glycol in the field of chemistry? Retrieved January 4, 2026, from [Link]

-

Yoneda Labs. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Retrieved January 4, 2026, from [Link]

- Silva, F., & Ferreira, R. J. (2020).

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). TGA, DTG and DTA scans for cured vinyl ester resin samples (a)... Retrieved January 4, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved January 4, 2026, from [Link]

- Leadbeater, N. E., & McGowan, C. (2007). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 11(4), 700–703.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 4, 2026, from [Link]

-

Synlett. (n.d.). 5,5-dimethyl-2-propenyl[2][9][10]dioxaborinane - Structure, Synthesis, Properties. Retrieved January 4, 2026, from [Link]

-

Synlett. (n.d.). 5,5-dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane - 95753-22-3. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum for 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane... Retrieved January 4, 2026, from [Link]

- Dal-cin, V. D., & Monteiro, A. L. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 217–221.

-

Taylor & Francis eBooks. (n.d.). Thermal Properties of Vinyl Ester-Based Biocomposites. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Optimization of thermal degradation performance of plasticized poly(vinyl chloride)‐boron composite films using response surface methodology. Retrieved January 4, 2026, from [Link]

- Morken, J. P., & Coombs, J. R. (2015). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 17(7), 1708–1711.

-

Scion Research. (n.d.). thermal analysis of materials. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved January 4, 2026, from [Link]

- Srivastava, A. (2022). curing and decomposition behaviour of vinyl ester resins in presence of methyl methacrylate. International Journal of Advanced Research, 10(03), 944-949.

- Wang, Y., et al. (2023). Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane. Waste Management, 155, 260-268.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal analysis: (a) TGA thermograms and (b) DSC thermograms of SBR... Retrieved January 4, 2026, from [Link]

Sources

- 1. US4935555A - Purification of neopentyl glycol - Google Patents [patents.google.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

- 11. koyonchem.com [koyonchem.com]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

- 13. sarponggroup.com [sarponggroup.com]

An In-Depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, a versatile vinyl boronate ester. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic nuances of its formation via hydroboration and its subsequent application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. This guide emphasizes the causality behind experimental choices, the inherent stability and reactivity of the neopentyl glycol-derived boronate ester, and its practical utility in the synthesis of complex organic molecules.

Introduction: The Significance of Vinyl Boronate Esters in Modern Synthesis

Vinyl boronate esters are indispensable tools in contemporary organic chemistry, serving as key building blocks for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. Their stability, ease of handling, and predictable reactivity make them highly valuable intermediates, particularly in the pharmaceutical industry where the efficient construction of complex molecular architectures is paramount. Among the various types of boronate esters, those derived from neopentyl glycol, such as this compound, offer a unique combination of stability and reactivity that distinguishes them from their more common pinacol-based counterparts.[1] This guide will explore the synthesis and reaction mechanisms of this specific neopentyl vinylboronate, providing insights into its advantages and applications.

Synthesis of this compound

The primary route for the synthesis of vinyl boronate esters is the hydroboration of alkynes. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. For the synthesis of this compound, the reaction proceeds via the hydroboration of phenylacetylene with a suitable neopentyl glycol-derived borane source.

The Hydroboration Reaction: Mechanism and Stereoselectivity

The hydroboration of terminal alkynes is generally a syn-addition process, leading to the formation of a vinylborane with the boron and hydrogen atoms on the same side of the newly formed double bond. The regioselectivity of the addition is a critical factor, with the boron atom typically adding to the less substituted carbon of the alkyne (anti-Markovnikov addition).[2] This is particularly true when using sterically hindered boranes.[2]

The reaction can be catalyzed by a variety of transition metals or can proceed under metal-free conditions. The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding either the (E)- or (Z)-isomer of the vinyl boronate. For instance, some catalytic systems provide excellent selectivity for the (E)-isomer.[3]

Caption: General schematic of the hydroboration of phenylacetylene.

Experimental Protocol: Synthesis of this compound

A representative, though general, protocol is as follows:

-

To a solution of phenylacetylene (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), is added the hydroborating agent, such as neopentylglycolborane (1.1 equivalents).

-

If a catalyst is required (e.g., a rhodium or iridium complex), it is added at this stage (typically 1-5 mol%).

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography on silica gel.

Reaction Mechanism of this compound in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a 1-phenylvinyl moiety onto a variety of organic scaffolds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of well-defined steps:[5]

-

Oxidative Addition: A palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronate ester.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Role of the Neopentyl Glycol Moiety: A Comparative Insight

The choice of the diol protecting group on the boron atom is not trivial and can significantly impact the outcome of the Suzuki-Miyaura reaction. While pinacol esters are most common, neopentyl glycol esters present distinct advantages.

Kinetic studies have shown that neopentyl arylboronic esters can exhibit different reactivity profiles compared to their pinacol counterparts. In some cases, electron-rich esters like neopentyl derivatives can lead to increased rates of transmetalation compared to the corresponding boronic acid.[6] This enhanced reactivity can be attributed to a combination of electronic and steric factors that influence the formation of the key intermediate in the transmetalation step.[6]

| Boron Reagent | Relative Rate of Transmetalation | Observations |

| Arylboronic Acid | 1.0 | Baseline for comparison. |

| Pinacol Arylboronate | Slower | Sigmoidal kinetic profiles observed, suggesting a more complex mechanism or induction period.[6] |

| Neopentyl Arylboronate | Faster | Can exhibit faster reaction rates than the corresponding boronic acid.[6] |

| Catechol Arylboronate | Faster | Electron-deficient nature of the catechol can accelerate the reaction.[6] |

Table 1: Comparative Reactivity of Boron Reagents in Suzuki-Miyaura Transmetalation. [6]

This enhanced reactivity of the neopentyl ester can be a significant advantage in challenging coupling reactions or when milder reaction conditions are desired, which is often the case in the synthesis of complex, late-stage pharmaceutical intermediates.

Applications in Drug Development

The Suzuki-Miyaura coupling is a widely used transformation in the pharmaceutical industry for the synthesis of new chemical entities.[7] The ability to efficiently and selectively form carbon-carbon bonds is crucial for building the molecular complexity required for biological activity. Vinyl boronate esters, including this compound, are valuable intermediates in this context.

While a specific, publicly documented synthesis of an approved drug utilizing this compound was not identified in the conducted searches, its structural motif is present in numerous biologically active molecules. The 1-phenylvinyl group can be found in compounds investigated for a range of therapeutic applications. The use of neopentyl glycol esters in the synthesis of bioactive molecules is documented, highlighting their utility in contexts where stability and reactivity are critical.[8]

The improved reactivity profile of neopentyl boronates can be particularly advantageous in the late-stage functionalization of complex molecules, a common strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies.

Experimental Protocols for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for a specific substrate combination.

General Procedure

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).

-

Add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion: A Valuable Tool for Synthetic Chemists

This compound is a highly valuable and versatile building block for organic synthesis. Its synthesis via the hydroboration of phenylacetylene provides a stable and readily handled source of a 1-phenylvinyl nucleophile. The neopentyl glycol protecting group imparts unique reactivity in Suzuki-Miyaura cross-coupling reactions, in some cases offering advantages over more traditional pinacol esters. For researchers and professionals in drug development, the ability to efficiently introduce the 1-phenylvinyl moiety into complex molecules makes this reagent a powerful tool for the synthesis of novel therapeutic agents. The mechanistic understanding and practical protocols outlined in this guide are intended to facilitate its broader application in the scientific community.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2013 , 135 (16), 6437–6448. [Link][9]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2013 , 135 (16), 6437–6448. [Link][6][9]

-

Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Org. Lett.2012 , 14 (15), 3952–3955. [Link][1]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein J. Org. Chem.2018 , 14, 2538–2548. [Link]

-

Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. Asian J. Org. Chem.2019 , 8 (8), 1196-1199. [Link][10]

-

Catalytic Hydroboration of Phenylacetylene with HBpin. [Link][3]

-

This compound (1 x 250 mg) | Reagentia. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules2021 , 26 (11), 3328. [Link]

-

Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? [Link]

-

5,5-dimethyl-2-(1-phenylvinyl)[1][6][9]dioxaborinane - 938080-25-2 - Organoboron compounds. [Link]

-

9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. [Link]

-

Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. J. Am. Chem. Soc.2012 , 134 (28), 11453–11456. [Link]

-

Density Functional Theory Study on Mechanism and Selectivity of Nickel-Catalyzed Hydroboration of Vinylarenes. Molecules2023 , 28 (11), 4349. [Link]

-

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. [Link]

-

Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. [Link][8]

-

Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie2022 , 25, 1-11. [Link]

-

Hydroboration-Oxidation of Alkynes with Practice Problems. [Link][2]

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link][4]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1555–1564. [Link][5]

-

Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. J. Braz. Chem. Soc.2015 , 26 (10), 1985-2013. [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5,5-dimethyl-2-(1-phenylvinyl)[1,3,2]dioxaborinane - 938080-25-2 - Structure, Synthesis, Properties [organoborons.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]

Spectroscopic Profile of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Precise Characterization

In the landscape of modern synthetic chemistry and drug development, the utility of vinyl boronate esters is ever-expanding. These versatile intermediates are pivotal in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The compound 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, also known as α-styrenyl boronic acid neopentyl glycol ester, is a valuable building block in this class. Its reactivity and the stereochemical outcome of its subsequent transformations are intrinsically linked to its precise chemical structure and purity. Therefore, a comprehensive understanding of its spectroscopic signature is not merely an academic exercise but a critical prerequisite for its effective and reproducible application in complex synthetic pathways.

This technical guide provides an in-depth analysis of the spectral data for this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral assignments but also the underlying rationale for the observed chemical shifts, vibrational frequencies, and fragmentation patterns. This document is structured to serve as a practical reference for researchers, enabling confident identification and quality assessment of this important reagent.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with a molecular formula of C₁₃H₁₇BO₂ and a molecular weight of 216.09 g/mol , presents several key features that are readily interrogated by spectroscopic methods.[1] The presence of a phenyl ring, a vinyl group directly attached to the boron atom, and the neopentyl glycol-derived dioxaborinane ring all give rise to characteristic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition